![molecular formula C13H11N3O3S B5179853 N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B5179853.png)
N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide
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Overview
Description
N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide, commonly known as FB1, is a mycotoxin produced by Fusarium fungi. It is a potent inhibitor of ceramide synthase, an enzyme involved in the synthesis of sphingolipids. FB1 is widely studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mechanism of Action
FB1 inhibits ceramide synthase, leading to a decrease in the synthesis of sphingolipids. This results in the accumulation of sphinganine and a decrease in the levels of other sphingolipids, including ceramides and sphingomyelins. The exact mechanism by which FB1 exerts its effects on cell signaling pathways is not fully understood.
Biochemical and physiological effects:
FB1 has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in various cell types, including cancer cells. FB1 also inhibits cell proliferation and induces cell cycle arrest. In addition, FB1 has been shown to modulate the immune response and to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
FB1 has several advantages as a tool for scientific research. It is a potent and specific inhibitor of ceramide synthase, making it a valuable tool for studying the role of sphingolipids in various biological processes. However, FB1 also has some limitations. It can be toxic to cells at high concentrations, and its effects on cell signaling pathways can be complex and difficult to interpret.
Future Directions
There are several future directions for research on FB1. One area of interest is the development of new inhibitors of ceramide synthase with improved specificity and potency. Another area of interest is the investigation of the role of sphingolipids in various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, there is a need for further research into the mechanisms of action of FB1 and other sphingolipid inhibitors, in order to better understand their effects on cell signaling pathways.
Synthesis Methods
FB1 can be synthesized through several methods, including chemical synthesis and fermentation. Chemical synthesis involves the reaction of furoylhydrazine with carbon disulfide and benzoyl chloride. Fermentation involves the growth of Fusarium fungi in a suitable medium, followed by extraction and purification of FB1.
Scientific Research Applications
FB1 has been extensively studied for its potential applications in scientific research. It is commonly used as a tool to study the role of sphingolipids in various biological processes, including apoptosis, cell proliferation, and inflammation. FB1 has also been used to investigate the mechanisms of action of various drugs and toxins.
properties
IUPAC Name |
N-[(furan-2-carbonylamino)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-11(9-5-2-1-3-6-9)14-13(20)16-15-12(18)10-7-4-8-19-10/h1-8H,(H,15,18)(H2,14,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIIRYNJKLBQJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085543 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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